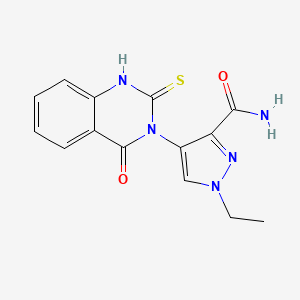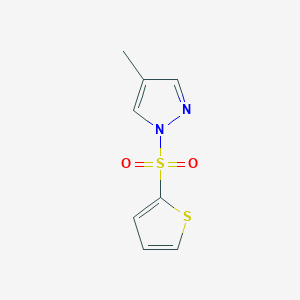![molecular formula C18H14Cl2FN3O2 B10957146 2-(2,4-dichlorophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10957146.png)
2-(2,4-dichlorophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and fluorobenzyl groups attached to a pyrazole ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate.
Synthesis of 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid: This involves the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form 4-fluorobenzyl hydrazine, which is then cyclized with ethyl acetoacetate to yield the pyrazole derivative.
Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the pyrazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy or fluorobenzyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(2,6-dichlorophenyl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2-furanylmethyl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2,3-dichlorophenyl)acetamide
Uniqueness
2-(2,4-Dichlorophenoxy)-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is unique due to the presence of both dichlorophenoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14Cl2FN3O2 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-13-3-6-16(15(20)9-13)26-11-18(25)22-17-7-8-24(23-17)10-12-1-4-14(21)5-2-12/h1-9H,10-11H2,(H,22,23,25) |
InChI Key |
OEBYKTKOARUKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957065.png)
![2-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957077.png)
![(2E)-3-[(4-ethoxyphenyl)amino]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B10957085.png)

![(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B10957107.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957111.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957115.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10957117.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10957123.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10957128.png)
![ethyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10957133.png)
![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10957137.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957147.png)

